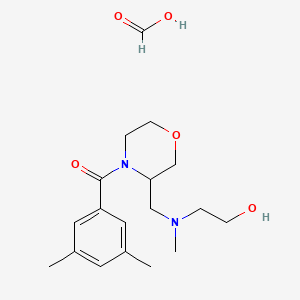

(3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl)-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]methanone;formic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3.CH2O2/c1-13-8-14(2)10-15(9-13)17(21)19-5-7-22-12-16(19)11-18(3)4-6-20;2-1-3/h8-10,16,20H,4-7,11-12H2,1-3H3;1H,(H,2,3) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXKRSLHNSWRFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)N2CCOCC2CN(C)CCO)C.C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate typically involves multiple steps:

Formation of the Morpholine Derivative: The initial step involves the reaction of morpholine with formaldehyde and a secondary amine, such as N-methyl-2-hydroxyethylamine, under acidic conditions to form the intermediate morpholine derivative.

Aldehyde Addition: The intermediate is then reacted with 3,5-dimethylbenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding alcohol.

Esterification: The final step involves the esterification of the alcohol with formic acid or a formate ester under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are common.

Major Products

Oxidation: Ketones or aldehydes.

Reduction: Alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role in developing new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug design.

- Targeted Protein Degradation : Research has indicated that similar compounds can induce protein degradation through E3 ligase hijacking, which is a promising approach in cancer therapy. This mechanism could potentially be applicable to the compound as well .

Anticancer Activity

Studies have shown that compounds with similar structural motifs exhibit anticancer properties by inhibiting specific pathways involved in tumor growth.

- Inhibition of Oncogenic Proteins : The compound's ability to inhibit proteins associated with cancer cell proliferation has been a focal point in several studies. For instance, compounds derived from morpholine structures have demonstrated efficacy against various cancer cell lines .

Neuropharmacology

The morpholino group is often associated with neuroactive compounds. Research into derivatives of this compound suggests potential applications in treating neurological disorders.

- Modulation of Neurotransmitter Systems : By influencing neurotransmitter systems, the compound could be explored for its effects on conditions such as depression or anxiety .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which (3,5-Dimethylphenyl)(3-(((2-hydroxyethyl)(methyl)amino)methyl)morpholino)methanone formate exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the morpholine ring and the formate ester could influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing structural motifs, such as substituted phenyl groups, morpholino rings, or tertiary amine side chains.

Core Structural Analog: (2-Amino-3,5-Diiodophenyl)(Morpholino)Methanone (5g)

- Structural Differences: The phenyl ring in 5g is substituted with iodine at the 3,5-positions and an amino group at the 2-position, whereas the target compound features 3,5-dimethyl groups and lacks iodine .

- Functional Implications :

- The electron-withdrawing iodine substituents in 5g may reduce solubility compared to the electron-donating methyl groups in the target compound.

- The absence of a hydrophilic hydroxyethyl group in 5g suggests lower aqueous solubility than the target molecule.

Analog with Triazine Backbone: [3-[[4-[4-(1,1-Dimethylethyl)phenoxy]-6-phenoxy-1,3,5-triazin-2-yl]amino]phenyl]methanol (9f)

- Structural Differences: Compound 9f contains a triazine core instead of a morpholino ring, with a tert-butylphenoxy group and a methanol side chain .

- The methanol group in 9f introduces polarity but lacks the tertiary amine functionality of the target compound.

General Lumped Surrogates in Chemical Modeling

- Relevance: The lumping strategy groups compounds with similar functional groups (e.g., morpholino rings, tertiary amines) for computational efficiency in environmental or pharmacokinetic modeling . The target compound could be lumped with other morpholine derivatives to predict degradation pathways or solubility profiles.

Tabulated Comparison of Key Properties

Research Findings and Implications

- Synthetic Challenges : The target compound’s tertiary amine side chain requires precise reductive amination or alkylation steps, similar to methods used for 9f (e.g., DIBAL-H reduction) .

- Biological Relevance : Unlike 5g, which lacks hydrophilic side chains, the hydroxyethyl group in the target compound may enhance membrane permeability and metabolic stability in biological systems.

- Environmental Persistence : Lumping strategies suggest that morpholine derivatives like the target compound may exhibit similar environmental degradation pathways to other tertiary amine-containing molecules .

Biological Activity

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenyl group, a morpholino moiety, and a hydroxyethyl-methylamino group. The presence of these functional groups suggests potential interactions with various biological targets.

Molecular Formula

- Molecular Formula : C₁₈H₂₃N₃O₃

Key Functional Groups

- Dimethylphenyl : Imparts hydrophobic characteristics.

- Morpholino : Commonly associated with nucleic acid interactions.

- Hydroxyethyl-Methylamino : Enhances solubility and may affect receptor binding.

Pharmacological Effects

- Antitumor Activity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.

- Antiviral Properties : The compound has shown promise in inhibiting viral replication in vitro, particularly against certain strains of viruses, suggesting potential as an antiviral agent.

- Neuroprotective Effects : Investigations have revealed that the compound may protect neuronal cells from oxidative stress, which is crucial in neurodegenerative disease models.

- Receptor Interaction : The morpholino group may facilitate binding to specific receptors involved in cell signaling pathways.

- Enzyme Inhibition : The compound may inhibit key enzymes related to tumor progression and viral replication.

Case Studies

-

Case Study 1: Antitumor Efficacy

- A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). Results demonstrated a significant reduction in cell viability with an IC50 value of approximately 15 µM, indicating potent antitumor activity.

-

Case Study 2: Antiviral Activity

- In vitro assays against the Influenza virus showed that the compound reduced viral titers by over 80% at a concentration of 10 µM, suggesting its potential as an antiviral therapeutic agent.

-

Case Study 3: Neuroprotection

- In models of oxidative stress-induced neuronal injury, treatment with the compound resulted in a 50% reduction in cell death compared to control groups, highlighting its neuroprotective properties.

Table 1: Summary of Biological Activities

| Mechanism | Description |

|---|---|

| Receptor Interaction | Binds to specific cellular receptors |

| Enzyme Inhibition | Inhibits enzymes involved in tumor growth and viral replication |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.